molecular formula C13H23ClPd B3169213 chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane CAS No. 935838-06-5

chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane

Cat. No.: B3169213
CAS No.: 935838-06-5
M. Wt: 321.2 g/mol
InChI Key: XLFVUOJKOOAGBQ-PHFPKPIQSA-M
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Description

Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane is an organometallic compound with the molecular formula C9H14ClPd+. It is a light grey powder that is sensitive to air and must be stored in a cold environment . This compound is used primarily as a catalyst in various chemical reactions due to its unique structure and reactivity.

Preparation Methods

The synthesis of chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane involves the reaction of palladium chloride with (1Z,5Z)-cycloocta-1,5-diene and 2-methanidyl-2-methylpropane under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and other side reactions . The product is then purified through crystallization or other suitable methods to achieve a high purity level.

Chemical Reactions Analysis

Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions are different palladium complexes that have applications in catalysis and other fields.

Scientific Research Applications

Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane is widely used in scientific research due to its catalytic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane involves the coordination of the palladium center with various substrates. This coordination activates the substrates towards different chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates and reagents used .

Comparison with Similar Compounds

Chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane is unique due to its specific combination of ligands and the palladium center. Similar compounds include:

These similar compounds also have catalytic properties but differ in their reactivity and applications due to the different metal centers and ligands involved.

Properties

IUPAC Name

chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.C5H11.ClH.Pd/c1-2-4-6-8-7-5-3-1;1-5(2,3)4;;/h1-2,7-8H,3-6H2;1H2,2-4H3;1H;/q;-1;;+2/p-1/b2-1-,8-7-;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFVUOJKOOAGBQ-PHFPKPIQSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[CH2-].C1CC=CCCC=C1.Cl[Pd+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([CH2-])(C)C.C1/C=C\CC/C=C\C1.Cl[Pd+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClPd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935838-06-5
Record name Chloro[(1,2,5,6-eta)-1,5-cyclooctadiene](2,2-dimethylpropyl)-palladium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane
Reactant of Route 2
chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane
Reactant of Route 3
chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane
Reactant of Route 4
chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane
Reactant of Route 5
chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane
Reactant of Route 6
chloropalladium(1+);(1Z,5Z)-cycloocta-1,5-diene;2-methanidyl-2-methylpropane

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